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6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorophenyl group, a methoxy group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Substitution on the pyridine ring: The chlorophenyl and methoxy groups can be introduced through nucleophilic aromatic substitution reactions.
Final coupling: The oxadiazole ring is then coupled with the substituted pyridine ring under suitable conditions, often involving a catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine under suitable conditions.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
- 6-(4-Chlorophenyl)-2-methoxy-3-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
6-(4-Chlorophenyl)-2-methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to the specific substitution pattern on the pyridine ring and the presence of the propyl group on the oxadiazole ring. This unique structure can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-4-15-20-16(21-23-15)13-9-10-14(19-17(13)22-2)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDOGVPOJCQRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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